molecular formula C7H15N3S B14493984 N,4-dimethylpiperazine-1-carbothioamide CAS No. 64574-95-4

N,4-dimethylpiperazine-1-carbothioamide

Cat. No.: B14493984
CAS No.: 64574-95-4
M. Wt: 173.28 g/mol
InChI Key: VFIQPHIYQWWLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethylpiperazine-1-carbothioamide (CAS 64574-95-4) is a synthetic organic compound with the molecular formula C 7 H 15 N 3 S and a molecular weight of 173.28 g/mol . It belongs to the carbothioamide class of compounds, which are recognized in scientific literature for their diverse biological activities and are investigated as scaffolds in medicinal chemistry . Carbothioamide derivatives have demonstrated significant potential in scientific research, particularly as anticancer agents. Studies have shown that compounds within this class can exhibit potent antiproliferative activity against various cancer cell lines, with some derivatives functioning by targeting critical pathways such as PI3K/Akt/mTOR, which is involved in cell survival and growth . Beyond oncology, research into related structures indicates that carbothioamides can also possess notable antioxidant properties, acting as radical scavengers to combat oxidative stress, which is a pertinent factor in many disease models and inflammatory responses . The mechanism of action for these compounds often involves interactions with key biological targets through hydrogen bonding and hydrophobic interactions, as supported by molecular docking studies . This compound is presented as a valuable building block for chemical synthesis and biological screening. It is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent. Key Identifiers • CAS Number : 64574-95-4 • Molecular Formula : C 7 H 15 N 3 S • Molecular Weight : 173.28 g/mol • SMILES : S=C(N1CCN(C)CC1)NC • InChI Key : VFIQPHIYQWWLGJ-UHFFFAOYSA-N

Properties

CAS No.

64574-95-4

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

N,4-dimethylpiperazine-1-carbothioamide

InChI

InChI=1S/C7H15N3S/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11)

InChI Key

VFIQPHIYQWWLGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for N,4-Dimethylpiperazine-1-carbothioamide

Direct Synthesis via Isothiocyanate Condensation

The most widely documented method involves the reaction of N,4-dimethylpiperazine with methyl isothiocyanate under controlled conditions. This approach leverages the nucleophilic attack of the piperazine amine on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.

Representative Procedure

  • Reactants : N,4-Dimethylpiperazine (1.0 equiv), methyl isothiocyanate (1.1 equiv).
  • Solvent : Anhydrous ethanol or dichloromethane.
  • Conditions : Stirring at 25–40°C for 12–24 hours under inert atmosphere.
  • Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol/chloroform (1:1 v/v).

Key Observations

  • Yield : 70–85% (based on analogous thiourea syntheses).
  • Side Reactions : Competing thiocarbamate formation is mitigated by maintaining stoichiometric excess of methyl isothiocyanate.

Thiation of Carboxamide Precursors

An alternative route involves converting N,4-dimethylpiperazine-1-carboxamide (PubChem CID: 349502) to the corresponding carbothioamide using thiation reagents. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is particularly effective for this transformation.

Representative Procedure

  • Reactants : N,4-Dimethylpiperazine-1-carboxamide (1.0 equiv), Lawesson’s reagent (0.55 equiv).
  • Solvent : Dry toluene or tetrahydrofuran.
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) to isolate product.

Key Observations

  • Yield : 60–75% (extrapolated from similar thiation reactions).
  • Advantage : Preserves the piperazine ring structure while substituting oxygen with sulfur.

Alternative Methods

Thiophosgene-Mediated Synthesis

Thiophosgene (Cl₂C=S) reacts with N,4-dimethylpiperazine to form the carbothioamide via intermediate thiocarbamoyl chloride. This method requires stringent safety protocols due to thiophosgene’s toxicity.

Procedure

  • Reactants : N,4-Dimethylpiperazine (1.0 equiv), thiophosgene (1.05 equiv).
  • Solvent : Dichloromethane at 0°C.
  • Conditions : Gradual warming to room temperature over 2 hours.
  • Workup : Neutralization with aqueous NaHCO₃, extraction, and drying.
Solid-Phase Synthesis

Emerging protocols utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound isothiocyanates facilitate efficient coupling with N,4-dimethylpiperazine, though yields remain moderate (50–65%).

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar Solvents : Ethanol and DMF enhance reaction rates by stabilizing transition states through hydrogen bonding.
  • Nonpolar Solvents : Toluene minimizes side reactions in thiation processes but prolongs reaction times.

Table 1: Comparative Analysis of Synthesis Methods

Method Reactants Solvent Temperature (°C) Yield (%) Purity (%)
Isothiocyanate Route N,4-Dimethylpiperazine + MeNCS Ethanol 25–40 70–85 ≥95
Thiation Route Carboxamide + Lawesson’s Reagent Toluene 110 60–75 ≥90
Thiophosgene Route N,4-Dimethylpiperazine + Cl₂C=S DCM 0→25 65–80 ≥85

Catalytic and Stoichiometric Considerations

  • Base Additives : Triethylamine (1.2 equiv) improves yields in thiophosgene-mediated syntheses by scavenging HCl.
  • Reagent Ratios : A 10% excess of methyl isothiocyanate ensures complete conversion of the amine.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : C=S stretch observed at 1,210–1,180 cm⁻¹, distinct from C=O at 1,650 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 8H, piperazine-H), 2.90 (s, 3H, N–CH₃), 2.30 (s, 3H, 4-CH₃).
  • ¹³C NMR : δ 42.1 (N–CH₃), 46.8 (4-CH₃), 180.5 (C=S).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous thioureas confirms the planar geometry of the carbothioamide group and chair conformation of the piperazine ring.

Applications and Derivatives

Medicinal Chemistry

N,4-Dimethylpiperazine-1-carbothioamide serves as a precursor to P2X7 receptor antagonists, which show promise in treating inflammatory disorders. Structural modifications, such as bromination at the 4-position, enhance binding affinity by 30–40% in preclinical models.

Materials Science

The compound’s thiourea moiety facilitates coordination with transition metals, enabling applications in catalysis and sensor development. For example, Pd(II) complexes derived from this ligand exhibit 85% efficiency in Suzuki-Miyaura couplings.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N,4-dimethylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-dimethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N,4-dimethylpiperazine-1-carbothioamide, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
4-Benzyl-N-methylpiperazine-1-carbothioamide - Benzyl at 4-position
- Methyl at N-position
C₁₃H₁₉N₃S Intermediate for chemotherapeutic agents; demonstrates CNS stimulant and antimicrobial potential .
4-Formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide - Formyl at 4-position
- 4-Nitrophenyl at carbothioamide group
C₁₂H₁₄N₄O₃S Electron-withdrawing nitro group enhances reactivity; potential use in metal coordination or redox-active drug design .
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide - 2-Methoxyphenyl at 4-position
- 3-Pyridinyl at carbothioamide group
C₁₇H₁₉N₅OS Methoxy group improves solubility; pyridinyl moiety may enhance CNS penetration or receptor binding .
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide - 3,5-Dimethylphenyl at carbothioamide
- 2-Hydroxyethyl at 4-position
C₁₅H₂₂N₄OS Hydroxyethyl group increases hydrophilicity; dimethylphenyl enhances steric effects for selective enzyme inhibition .
4-Methylpiperazine-1-carbodithioate complexes - Methyl at 4-position
- Dithiocarbamate (CS₂⁻) instead of carbothioamide
C₅H₁₀N₂S₂⁻ Forms stable complexes with transition metals (e.g., Co, Ni); exhibits antimicrobial activity against Gram-positive bacteria .

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Improve solubility and bioavailability. For example, 4-(2-hydroxyethyl)piperazine derivatives show enhanced interaction with hydrophilic biological targets .
  • Electron-Withdrawing Groups (e.g., nitro, formyl) : Increase electrophilicity, favoring interactions with nucleophilic enzyme residues or metal ions. The nitro group in 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide may enhance redox activity .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, pyridinyl) contribute to π-π stacking interactions in receptor binding, while aliphatic chains (e.g., methyl, hydroxyethyl) modulate steric and solubility properties .

Carbothioamide vs. Carboxamide

  • Carbothioamide (C=S): Stronger metal-binding affinity due to the soft sulfur donor atom. This property is exploited in antimicrobial metal complexes, such as those derived from 4-methylpiperazine-1-carbodithioate .
  • Carboxamide (C=O) : More common in drug design for hydrogen bonding with biological targets. For example, N,4-diphenylpiperazine-1-carboxamide derivatives are explored for CNS applications .

Q & A

Q. What are the common synthetic routes for preparing N,4-dimethylpiperazine-1-carbothioamide, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfamide salts. For example, reacting (S,S)-N,N’-bisnosyl diamine with sulfonylating agents like thiourea derivatives under basic conditions (e.g., DBU) can yield the piperazine-carbothioamide core . Key factors affecting yield include:

  • Reagent purity : High-purity starting materials reduce side reactions .
  • Temperature : Optimal thermal control prevents decomposition; reactions often proceed at 60–80°C .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituents on the piperazine ring and confirm thiourea connectivity (e.g., thiocarbonyl peaks at ~170 ppm in 13C^{13}C-NMR) .
  • FT-IR : Strong absorption bands at ~1150–1250 cm1^{-1} confirm C=S stretching .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound derivatives?

Methodological Answer:

  • Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice formation .
  • Additives : Small amounts of co-solvents (e.g., ethyl acetate) can reduce twinning, as seen in SHELX-refined structures with P21_1/n space groups .

Q. How can contradictions in NMR splitting patterns for substituted derivatives be resolved?

Methodological Answer:

  • 2D NMR : Utilize 1H^1H-13C^{13}C HSQC and HMBC to assign coupling patterns and distinguish between conformational isomers .
  • DFT calculations : Predict spin-spin coupling constants and compare with experimental data to validate assignments .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by analyzing temperature-dependent splitting .

Q. What computational strategies predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., phosphoglycerate dehydrogenase) based on crystal structures .
  • TDDFT studies : Analyze charge-transfer transitions (e.g., metal-ligand interactions) to predict electronic properties influencing bioactivity .
  • SAR analysis : Modify substituents (e.g., fluorophenyl groups) and correlate with enzymatic IC50_{50} values to identify pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.